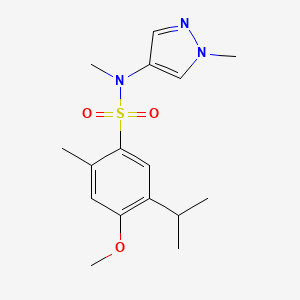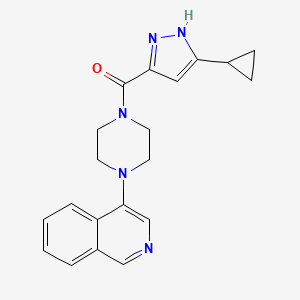![molecular formula C20H32N4O B7678854 1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea](/img/structure/B7678854.png)
1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea, also known as CP-122,721, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
作用机制
The mechanism of action of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea is not fully understood. However, it has been proposed that this compound exerts its biological effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, this compound has been shown to inhibit the activity of the enzyme JNK, which is involved in the production of pro-inflammatory cytokines. In addition, this compound has been found to bind to the HIV-1 integrase enzyme, which is necessary for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral effects, this compound has been shown to have antioxidant properties and to increase the production of nitric oxide. Furthermore, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One of the advantages of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea is its broad range of biological activities, which makes it a useful tool for studying various disease processes. In addition, this compound has been shown to have low toxicity in animal models, which makes it a relatively safe compound to use in lab experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on 1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea. One area of interest is the development of new synthetic methods for this compound that could improve its yield and solubility. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is potential for the development of this compound as a therapeutic agent for various diseases, including cancer, HIV, and neurodegenerative disorders.
合成方法
The synthesis of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea involves a multi-step process that begins with the reaction of cyclobutylmethylamine with 2-bromo-2-methylpropane to produce the corresponding quaternary ammonium salt. This salt is then reacted with 4-(4-piperidinyl)pyridine to form the intermediate, which is subsequently treated with urea to yield this compound. The overall yield of this synthesis is approximately 30%.
科学研究应用
1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been found to have anti-viral effects by inhibiting the replication of HIV-1 and other viruses.
属性
IUPAC Name |
1-(cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-16(2)24(15-18-4-3-5-18)20(25)22-14-17-8-12-23(13-9-17)19-6-10-21-11-7-19/h6-7,10-11,16-18H,3-5,8-9,12-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCCYQUIECAXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCC1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7678773.png)
![1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole](/img/structure/B7678784.png)
![1-Benzyl-1-[(4-hydroxyoxan-4-yl)methyl]-3-methyl-3-propan-2-ylurea](/img/structure/B7678791.png)
![N-[4-(2-hydroxyethylsulfanylmethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7678808.png)
![5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide](/img/structure/B7678812.png)
![N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide](/img/structure/B7678813.png)
![5-bromo-2-[(E)-2-(1-tert-butyltriazol-4-yl)ethenyl]-1,3-thiazole](/img/structure/B7678818.png)
![1-(2,2-Difluoroethyl)-3-[3-methyl-2-(2-methylpyrazol-3-yl)butyl]urea](/img/structure/B7678828.png)
![1-(3-Methoxycyclopentyl)-3-[1-(1-phenyltriazol-4-yl)ethyl]urea](/img/structure/B7678833.png)

![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B7678844.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)

![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
